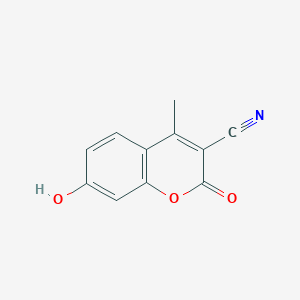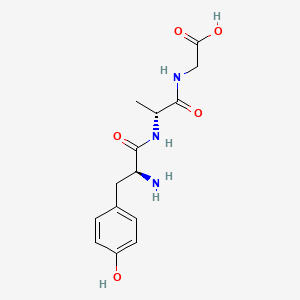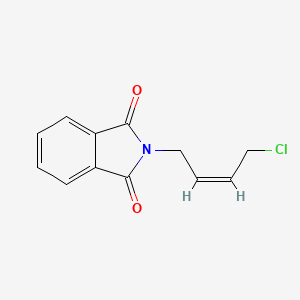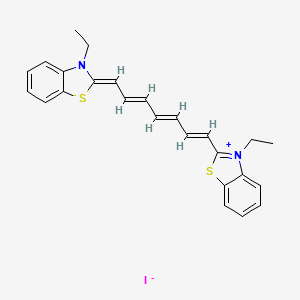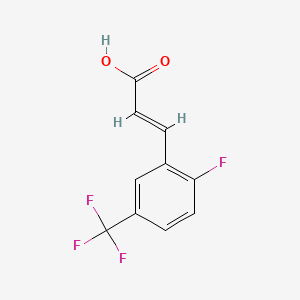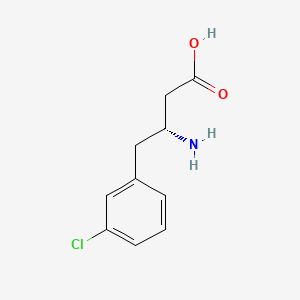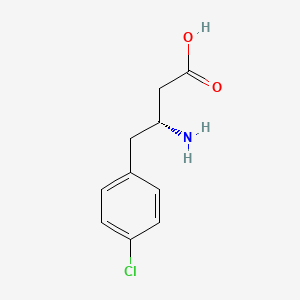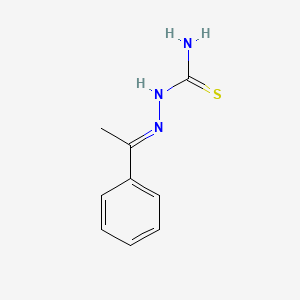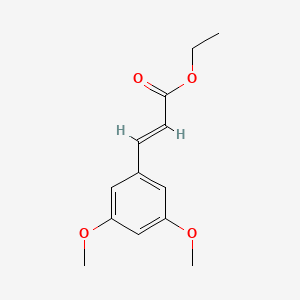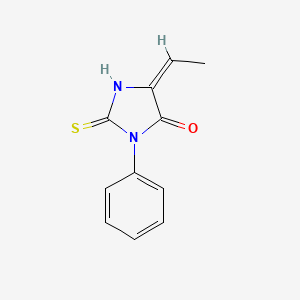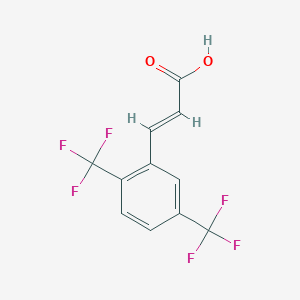
3-Iodo-1-(phenylsulfonyl)indole
Übersicht
Beschreibung
3-Iodo-1-(phenylsulfonyl)indole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are significant due to their presence in various natural products and their applications in medicinal chemistry. The compound this compound is particularly notable for its use in synthetic organic chemistry, where it serves as a versatile intermediate in the synthesis of more complex molecules .
Wirkmechanismus
Target of Action
It is known to be used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis of various drugs, each with their own specific targets.
Mode of Action
The mode of action of 3-Iodo-1-(phenylsulfonyl)indole involves its use in metalation reactions . Specifically, it has been demonstrated that this compound can undergo a halogen–metal exchange reaction, leading to metalation at the C3 position of the indole ring . This reaction is a key step in the synthesis of complex indoles, including indole natural products .
Pharmacokinetics
It is known that the compound is insoluble in water , which could impact its absorption and distribution in the body.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it is known to be light-sensitive and should be stored in a dark place . It is also incompatible with oxidizing agents , indicating that it could react or degrade in the presence of such substances.
Biochemische Analyse
Biochemical Properties
3-Iodo-1-(phenylsulfonyl)indole plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to participate in electrophilic substitution reactions, particularly at the 3-position of the indole ring, which is highly reactive towards protonation, halogenation, alkylation, and acylation . These interactions are essential for its function as a pharmaceutical intermediate and its potential therapeutic applications.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with biomolecules can lead to changes in cellular activities, making it a valuable tool for studying cellular mechanisms and potential therapeutic targets .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s electrophilic substitution reactions at the 3-position of the indole ring are critical for its biochemical activity. These reactions can lead to the formation of stable intermediates, which can interact with various enzymes and proteins, thereby modulating their activity and influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are essential factors that influence its long-term effects on cellular function. Studies have shown that the compound is light-sensitive and should be stored in a dark place to maintain its stability . Long-term exposure to the compound can lead to changes in cellular activities, which are crucial for understanding its potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can have threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular activities. It is essential to determine the optimal dosage to avoid toxic or adverse effects, which can occur at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are crucial for its function as a pharmaceutical intermediate and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound interacts with transporters and binding proteins, which influence its localization and accumulation within cells. These interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may have targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell. These interactions are crucial for understanding the compound’s effects on cellular processes and its potential therapeutic applications .
Vorbereitungsmethoden
The synthesis of 3-Iodo-1-(phenylsulfonyl)indole typically involves the iodination of 1-(phenylsulfonyl)indole. This process can be achieved through a halogen-metal exchange reaction. For instance, Gribble demonstrated the first example of metalation at the 3-position using a halogen-metal exchange reaction with this compound . The reaction conditions often involve the use of lithium reagents, such as n-butyllithium, in an anhydrous solvent like tetrahydrofuran at low temperatures.
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes with optimizations for scale, cost, and safety.
Analyse Chemischer Reaktionen
3-Iodo-1-(phenylsulfonyl)indole undergoes various types of chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive at its 3-position towards electrophilic substitution reactions such as protonation, halogenation, alkylation, and acylation.
Nucleophilic Addition: The enolate of diethyl malonate adds to 3-nitro-1-(phenylsulfonyl)indole at the C-2 position.
Common reagents used in these reactions include lithium reagents, palladium catalysts, and various electrophiles. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-Iodo-1-(phenylsulfonyl)indole has several applications in scientific research:
Vergleich Mit ähnlichen Verbindungen
3-Iodo-1-(phenylsulfonyl)indole can be compared with other indole derivatives such as:
3-Bromo-1-(phenylsulfonyl)indole: Similar in structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-(Phenylsulfonyl)indole: Lacks the halogen substituent, making it less reactive in certain types of chemical reactions.
3-Nitro-1-(phenylsulfonyl)indole: Contains a nitro group, which significantly alters its chemical properties and reactivity.
The uniqueness of this compound lies in its specific reactivity due to the iodine substituent, which allows for unique synthetic transformations and applications in various fields.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-3-iodoindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10INO2S/c15-13-10-16(14-9-5-4-8-12(13)14)19(17,18)11-6-2-1-3-7-11/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKYWOZYEMLEJFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10INO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448613 | |
| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80360-14-1 | |
| Record name | 3-Iodo-1-(phenylsulfonyl)indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-iodo-1-(phenylsulfonyl)indole in the synthesis of indol-3-yl-substituted alcohols?
A1: this compound serves as a crucial starting material in the synthesis of indol-3-yl-substituted alcohols. The research by [] describes its reaction with lithium trimethylzincate to generate lithium indol-3-yl(dimethyl)zincates via halogen-zinc exchange. These zincates then react with benzaldehyde to yield the desired alcohols.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


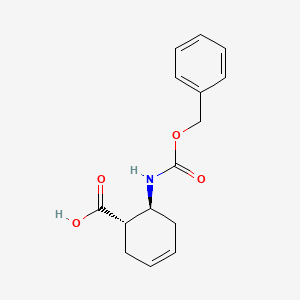
![N-methyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)benzyl]amine](/img/structure/B1353685.png)
